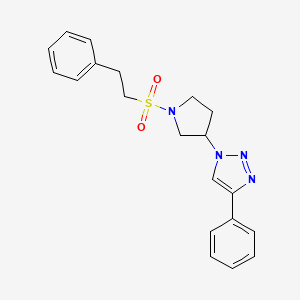

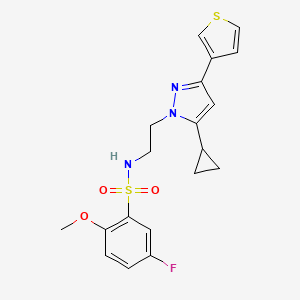

1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

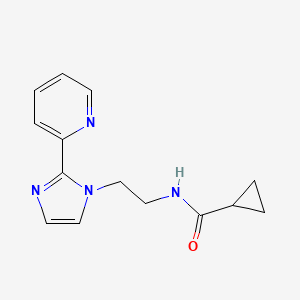

The compound “1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a phenethylsulfonyl group, and a 1,2,3-triazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle. The 1,2,3-triazole ring is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrolidine ring could undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .Scientific Research Applications

Biomedical Applications

Triazole derivatives, including compounds similar to "1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole," are widely researched for their potential therapeutic applications. These compounds have been explored for their antibacterial, anticancer, antifungal, and antiviral properties. Specifically, the triazole core structure is a common feature in drugs targeting a range of diseases, demonstrating the significance of such compounds in medicinal chemistry (Ferreira et al., 2013).

Corrosion Inhibition

Research has shown that 1,2,3-triazole derivatives can act as effective corrosion inhibitors for various metals, such as steel, copper, and aluminum. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates in aggressive environments. This application is particularly relevant in industries where metal durability is critical (Hrimla et al., 2021).

Catalysis and Organic Synthesis

Triazole derivatives have also found extensive use in catalysis and organic synthesis. They serve as ligands in the development of catalytic systems, facilitating a variety of chemical transformations. Their application in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), underscores their utility in constructing complex molecules efficiently and with high specificity (de Souza et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-phenyl-1-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c25-27(26,14-12-17-7-3-1-4-8-17)23-13-11-19(15-23)24-16-20(21-22-24)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJFJKMYNRPEBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2570151.png)

![1-Butyl-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-ca rboxamide](/img/structure/B2570160.png)

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2570166.png)